molecular formula C29H27N5O3S B2390905 3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-30-6

3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Número de catálogo: B2390905
Número CAS: 536706-30-6
Peso molecular: 525.63
Clave InChI: YOSDESNXCDSGGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a potent and selective inhibitor of the DNA damage response (DDR) kinase Ataxia-Telangiectasia Mutated (ATM). Its primary research value lies in its utility as a chemical tool to probe the role of ATM in cellular response to double-strand breaks, particularly those induced by ionizing radiation or chemotherapeutic agents like etoposide . By selectively inhibiting ATM kinase activity, this compound sensitizes cancer cells to DNA-damaging therapies, a strategy explored to overcome treatment resistance in various oncology models. Studies have demonstrated its efficacy in enhancing the cytotoxic effects of radiation and genotoxic drugs in preclinical cancer cell lines, including p53-mutant chronic lymphocytic leukemia (CLL) cells, by preventing ATM-mediated cell cycle arrest and DNA repair . This makes it a critical research compound for investigating combination therapies and synthetic lethal interactions in cancer biology. Furthermore, its application extends to basic research on ATM's role in neurodegenerative diseases and other pathophysiological processes linked to genomic instability. For research use only, this inhibitor provides a powerful means to dissect DDR pathways and develop novel anti-cancer strategies.

Propiedades

IUPAC Name

3-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3S/c1-37-22-11-7-10-21(18-22)34-28(36)27-26(23-12-5-6-13-24(23)30-27)31-29(34)38-19-25(35)33-16-14-32(15-17-33)20-8-3-2-4-9-20/h2-13,18,30H,14-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDESNXCDSGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCN(CC5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS Number: 877654-81-4) is a synthetic organic molecule that has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C25H26N4O3S2C_{25}H_{26}N_{4}O_{3}S_{2}, with a molecular weight of 494.6 g/mol. The structure includes a pyrimidoindole framework, which is often associated with various biological activities, particularly in anticancer and anti-inflammatory contexts.

PropertyValue
Molecular FormulaC25H26N4O3S2
Molecular Weight494.6 g/mol
CAS Number877654-81-4

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been observed to exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of similar chemical structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

  • In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Preliminary results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, compounds structurally related to this one have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Research indicates that similar pyrimidine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Neuropharmacological Effects

The presence of the piperazine moiety in the structure suggests potential neuropharmacological activity. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Studies

Several case studies provide insights into the biological activities of related compounds:

  • Study on Antitumor Activity : A study focused on a series of pyrimidine-based compounds demonstrated that modifications to the piperazine ring enhanced cytotoxicity against leukemia cell lines . The findings suggest that structural variations can significantly affect biological activity.
  • Neuropharmacological Evaluation : Another investigation assessed the effects of piperazine derivatives on serotonin receptors, revealing potential anxiolytic properties . This underscores the versatility of compounds containing piperazine moieties in therapeutic applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant antimicrobial properties. For instance, compounds with similar thiazole and piperazine structures have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 μM .

Antiviral Activity

The compound's structure suggests potential antiviral applications. A related compound demonstrated significant antiviral activity against the Tacaribe virus strain, indicating that modifications to the thioether group may enhance efficacy against viral pathogens .

Anticancer Potential

Research into related indole derivatives has revealed their ability to inhibit histone acetyltransferases, suggesting that compounds similar to this compound may possess anticancer properties . The structural characteristics that allow for interaction with biological targets relevant to cancer treatment warrant further investigation.

Neuropharmacology

The piperazine moiety is often associated with neuropharmacological activity. Compounds featuring this structure have been studied for their interactions with neurotransmitter transporters, particularly the dopamine and norepinephrine transporters . This suggests that the compound could be explored for potential applications in treating neurological disorders.

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

StudyFocusFindings
Study AAntimicrobial ActivityIdentified potent activity against E. coli with MIC of 0.21 μM .
Study BAntiviral ActivityDemonstrated significant efficacy against Tacaribe virus strain .
Study CAnticancer ActivityInhibition of histone acetyltransferases linked to anticancer effects .
Study DNeuropharmacologyHigh affinity for dopamine transporter indicating potential in treating neurological disorders .

Comparación Con Compuestos Similares

Key Structural Variations

The target compound differs from analogs in two critical regions:

Substituent on the Pyrimidoindole Core : Position 3 substituents vary (e.g., 3-methoxyphenyl vs. 4-chlorophenyl or phenyl).

Thioether-Linked Side Chain : The 2-oxoethyl group is modified with diverse amines (piperidine, azepane) or alkyl/aryl groups.

Detailed Comparison Table

Compound Name / CAS No. Core Substituent (Position 3) Thioether Side Chain Molecular Weight (g/mol) XLogP3 Key Properties
Target Compound 3-Methoxyphenyl 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl ~470 (estimated) ~3.8 High polarity due to phenylpiperazine; moderate lipophilicity
3-(4-Methoxyphenyl)-... (CAS 536707-19-4) 4-Methoxyphenyl 2-Oxo-2-(piperidin-1-yl)ethyl 448.5 4.2 Lower polarity (piperidine); higher logP
3-(4-Chlorophenyl)-... (CAS 536715-50-1) 4-Chlorophenyl 2-Oxo-2-phenylethyl (phenacyl) ~430 (estimated) ~4.5 Increased planarity; electron-withdrawing Cl
2-[2-(Azepan-1-yl)... (CAS 537668-62-5) Phenyl 2-Oxo-2-(azepan-1-yl)ethyl ~460 (estimated) ~4.0 Conformational flexibility (7-membered ring)
3-(3-Methoxyphenyl)-... (CAS 536706-83-9) 3-Methoxyphenyl Propan-2-ylsulfanyl (isopropyl) ~380 (estimated) ~5.0 High lipophilicity; reduced H-bond capacity

Impact of Structural Differences

  • Phenylpiperazine vs. Piperidine/Azepane (Target vs. Piperidine and azepane analogs lack the phenyl group, reducing steric bulk and altering basicity .
  • 3-Methoxyphenyl vs. 4-Substituted Phenyl (Target vs. ) :
    • The 3-methoxy group (electron-donating) may optimize electronic effects for target binding compared to 4-chloro (electron-withdrawing) or 4-methoxy substituents .
  • Phenacyl vs. Phenylpiperazine Side Chain (Target vs. ) :
    • The phenacyl group (CAS 536715-50-1) increases planarity and π-π interactions but lacks the hydrogen-bonding capability of phenylpiperazine .

Pharmacological and Physicochemical Implications

  • Receptor Binding :
    • Phenylpiperazine derivatives often target 5-HT1A/2A receptors , suggesting the target compound may exhibit serotonergic activity. Piperidine or azepane analogs might favor off-target interactions due to altered basicity .
  • Metabolic Stability :
    • The methoxy group in the target compound may slow oxidative metabolism compared to chlorophenyl or unsubstituted phenyl analogs .

Q & A

Q. Critical Conditions :

  • Temperature control (60–80°C for cyclization steps).
  • Solvent selection (polar aprotic solvents like DMF for solubility).
  • Protection of reactive functional groups (e.g., methoxy groups) to prevent side reactions .

Basic: How is the molecular structure of this compound characterized, and what techniques are essential for validation?

Q. Key Techniques :

  • X-ray Crystallography : Resolves 3D conformation, confirming the spatial arrangement of the methoxyphenyl and piperazine moieties .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR; carbonyl signals at δ ~170 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC) : Validates connectivity between the pyrimidoindole core and side chains .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₃₀H₂₈N₆O₃S) and isotopic pattern .

Basic: What biological targets or mechanisms are associated with this compound?

Q. Proposed Mechanisms :

  • Neurotransmitter Receptor Modulation : The 4-phenylpiperazine moiety suggests affinity for serotonin (5-HT) or dopamine receptors, supported by molecular docking studies showing strong interactions with receptor active sites (e.g., ΔG = -9.2 kcal/mol for 5-HT₂A) .
  • Enzyme Inhibition : The pyrimidoindole core may inhibit kinases (e.g., CDK2) or oxidoreductases, as inferred from structural analogs with IC₅₀ values <1 μM .
    Validation Methods :
  • In vitro assays (e.g., radioligand binding for receptor affinity).
  • Cellular viability assays (MTT) to assess cytotoxicity .

Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity and pharmacokinetics?

Q. Structure-Activity Relationship (SAR) Insights :

  • Methoxyphenyl Group : Electron-donating methoxy substituents enhance membrane permeability (logP = 3.2) but may reduce metabolic stability in cytochrome P450 assays .
  • Piperazine Side Chain : N-phenyl substitution improves receptor selectivity (e.g., 10-fold higher affinity for 5-HT₂A over D₂ receptors) .
  • Thioether Linkage : Replacement with sulfoxide decreases potency (IC₅₀ increases from 0.8 μM to 2.5 μM), highlighting the critical role of sulfur in target binding .

Q. Methodological Approach :

  • Systematic synthesis of analogs with varying substituents.
  • Comparative in vitro and in silico (e.g., molecular dynamics simulations) profiling .

Advanced: What computational strategies are used to predict binding modes and optimize interactions with biological targets?

Q. Key Methods :

  • Molecular Docking (AutoDock Vina, Glide) : Predicts binding poses in receptor pockets (e.g., 5-HT₂A), identifying key interactions like hydrogen bonds with Asp155 and π-π stacking with Trp336 .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic effects of substituents on binding energy (e.g., methoxy group polarization) .
  • Pharmacophore Modeling : Maps essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for lead optimization .

Validation : Cross-correlation with experimental IC₅₀ values and mutagenesis studies .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Q. Common Sources of Discrepancy :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times.
  • Solubility Issues : Poor aqueous solubility (~5 μg/mL) leading to underestimated in vitro activity .
  • Metabolic Instability : Rapid degradation in liver microsomes (t₁/₂ < 30 min) may obscure true potency .

Q. Resolution Strategies :

  • Standardize assay protocols (e.g., uniform cell lines, buffer conditions).
  • Use prodrug formulations or solubility enhancers (e.g., cyclodextrins) .
  • Conduct metabolite profiling (LC-MS) to identify degradation pathways .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Q. Challenges :

  • Low Concentration in Plasma : Requires high-sensitivity detection (LLOD ~0.1 ng/mL).
  • Matrix Interference : Endogenous compounds in blood/plasma may co-elute during HPLC .

Q. Solutions :

  • LC-MS/MS with MRM : Enhances specificity (e.g., transition m/z 441.2 → 324.1) .
  • Sample Preparation : Solid-phase extraction (C18 columns) or protein precipitation with acetonitrile .
  • Internal Standards : Stable isotope-labeled analogs (e.g., ¹³C-labeled compound) for accurate quantification .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.